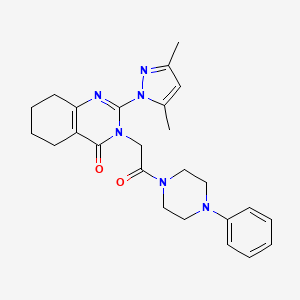

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic molecule featuring a tetrahydroquinazolinone core substituted with a 3,5-dimethylpyrazole group and a 4-phenylpiperazine-linked ethyl ketone moiety.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N6O2/c1-18-16-19(2)31(27-18)25-26-22-11-7-6-10-21(22)24(33)30(25)17-23(32)29-14-12-28(13-15-29)20-8-4-3-5-9-20/h3-5,8-9,16H,6-7,10-15,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKCWYNTAXIVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCN(CC4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a novel pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.52 g/mol. The structure features a tetrahydroquinazolinone core substituted with a pyrazole moiety and a piperazine group, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Pyrazole compounds have been reported to reduce inflammation in several experimental models.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

Case Studies

-

In Vitro Studies :

- A study by Wei et al. (2022) reported that the compound exhibited cytotoxicity against the MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 12 µM and 15 µM respectively .

- Another investigation demonstrated that the compound induced apoptosis in HepG2 liver cancer cells through caspase activation and upregulation of pro-apoptotic proteins .

- Mechanism of Action :

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, the following table summarizes key findings:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(...) | MCF7 | 12 | Apoptosis via caspase activation |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | HepG2 | 10 | Inhibition of cell cycle progression |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-... | A549 | 26 | Targeting growth factor signaling |

Comparison with Similar Compounds

Table 1: Pyrazole-Containing Analogues from and

| Compound Name | Core Structure | Substituents/Modifications | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-6-(p-tolyldiazenyl)-4H-1,3,4-thiadiazine (15b) | Thiadiazine | p-Tolyldiazenyl, methyl | 86 | 205–206 | Pyrazole, diazenyl, thiadiazine |

| 6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine (15c) | Thiadiazine | 4-Chlorophenyldiazenyl, methyl | 84 | 187–188 | Pyrazole, diazenyl, thiadiazine |

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(phenyldiazenyl)-4H-1,3,4-thiadiazin-5(6H)-one (17a) | Thiadiazinone | Phenyldiazenyl | 85 | 126–127 | Pyrazole, diazenyl, thiadiazinone |

| Target Compound | Tetrahydroquinazolinone | 4-Phenylpiperazine-ethyl ketone | N/A | N/A | Pyrazole, piperazine, quinazolinone |

Key Observations :

- The target compound’s tetrahydroquinazolinone core distinguishes it from thiadiazine/thiadiazinone analogs in , which exhibit lower melting points (126–206°C vs. undetermined for the target) .

Table 2: Quinazolinone Derivatives from

| Compound Name | Substituents | Biological Activity | Key Modifications |

|---|---|---|---|

| 3-(5-(4-Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one | 4-Substitutedphenyl, 2-methylphenyl | Anticonvulsant (evaluated) | Pyrazolylamino, methylphenyl |

| Target Compound | 4-Phenylpiperazine-ethyl ketone | Undetermined | Piperazine-ethyl ketone, pyrazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.